1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid
Description
1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid (CAS 610791-42-9) is a cyclopentanecarboxylic acid derivative with a 3,5-difluorophenyl substituent. Its molecular formula is C₁₂H₁₂F₂O₂, and it has a molar mass of 226.22 g/mol . The compound’s structure features a cyclopentane ring fused to a carboxylic acid group and a phenyl ring substituted with fluorine atoms at the 3- and 5-positions.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c13-9-5-8(6-10(14)7-9)12(11(15)16)3-1-2-4-12/h5-7H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNZEVPXFDEQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC(=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid typically involves the reaction of 3,5-difluorobenzene with cyclopentanone under specific conditions. The reaction proceeds through a series of steps including halogenation, cyclization, and carboxylation. The detailed reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under oxidative conditions. Photoredox catalysis enables traceless decarboxylation to generate alkyl radicals for conjugate additions (e.g., Michael additions to α,β-unsaturated carbonyls) .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidative decarboxylation | Ir[dF(CF₃)ppy]₂(dtbbpy)⁺, K₂HPO₄, visible light | Alkyl radical intermediates | 92 |
Mechanism :
-
Deprotonation of the carboxylic acid forms a carboxylate.
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Single-electron transfer (SET) oxidation by the excited photocatalyst generates a carboxyl radical.
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CO₂ extrusion produces a cyclopentyl radical, which participates in radical coupling .
Esterification
The carboxylic acid reacts with alcohols under acid catalysis to form esters, a key step in prodrug synthesis.
| Substrate | Reagents | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methanol | H₂SO₄, reflux | Methyl 1-(3,5-difluorophenyl)cyclopentanecarboxylate | 12 hr, 80°C | 85–90 |
Amide Formation
Coupling with amines using DCC or EDCl forms amides, critical for pharmaceutical intermediates .
| Amine | Coupling Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | DCC, DMAP | 1-(3,5-Difluorophenyl)cyclopentanecarboxamide | 78 |
Reduction
The carboxylic acid is reduced to primary alcohols using LiAlH₄.
| Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | 1-(3,5-Difluorophenyl)cyclopentylmethanol | Anhydrous ether, 0°C → RT | 70 |
Electrophilic Aromatic Substitution
The 3,5-difluorophenyl group directs electrophiles to the para-position relative to the cyclopentane ring due to fluorine’s strong electron-withdrawing effect.
| Reaction | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(3,5-Difluoro-4-nitrophenyl)cyclopentanecarboxylic acid | 65 | |
| Bromination | Br₂, FeBr₃ | 1-(3,5-Difluoro-4-bromophenyl)cyclopentanecarboxylic acid | 58 |
Radical Reactions
The cyclopentane ring participates in radical-mediated C–H functionalization. For example, photoredox conditions enable allylation or alkylation via hydrogen atom transfer (HAT) .
| Radical Source | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Allyl bromide | Ir[dF(CF₃)ppy]₂(dtbbpy)⁺ | Allylated cyclopentane derivative | 75 |
Cross-Coupling Reactions
The difluorophenyl group undergoes Suzuki-Miyaura coupling with boronic acids under Pd catalysis.
| Boronic Acid | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(3,5-Difluoro-4-biphenyl)cyclopentanecarboxylic acid | 82 |
Cyclopentane Ring Modifications
The strained cyclopentane ring undergoes ring-opening oxidation with KMnO₄ to form dicarboxylic acids .
| Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄, H₂O | 3,5-Difluorophenylsuccinic acid | 60°C, 6 hr | 60 |
Key Reactivity Trends
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Fluorine Effects : The 3,5-difluoro substitution deactivates the phenyl ring, limiting electrophilic substitution to harsh conditions but enhancing radical stability .
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Carboxylic Acid Versatility : The –COOH group enables diverse transformations (esters, amides, alcohols) for medicinal chemistry applications .
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Steric Hindrance : The cyclopentane ring slows reactions at the bridgehead carbon but stabilizes radical intermediates .
This compound’s multifunctional reactivity makes it valuable in synthesizing fluorinated pharmaceuticals, agrochemicals, and materials. Experimental protocols should optimize steric and electronic factors to achieve high selectivity.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have demonstrated that derivatives of cyclopentanecarboxylic acids exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of fluorine atoms enhances the lipophilicity and biological activity of the compound, making it a candidate for further drug development.
Case Study:
A study published in Journal of Medicinal Chemistry reported that structurally similar compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating potential for further optimization .
Synthetic Applications
2.1 Building Block in Organic Synthesis
1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid serves as a versatile building block in organic synthesis. Its carboxylic acid functional group allows for further derivatization, enabling the synthesis of more complex molecules.
Table 1: Synthetic Pathways Utilizing 1-(3,5-Difluorophenyl)cyclopentanecarboxylic Acid
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Esterification | Esters | 85 | |
| Amidation | Amides | 90 | |
| Decarboxylation | Hydrocarbons | 75 |
Material Science Applications
3.1 Polymer Chemistry
The compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties due to the presence of the fluorinated aromatic group. Research indicates that such polymers exhibit improved resistance to solvents and thermal degradation.
Case Study:
A recent investigation into polymer blends incorporating fluorinated cyclopentanecarboxylic acids revealed enhanced performance metrics compared to traditional polymers, suggesting potential applications in coatings and high-performance materials .
4.1 G-Protein Coupled Receptors (GPCRs)
Research indicates that compounds similar to 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid interact with GPCRs, which are critical targets in drug discovery. The modulation of these receptors can lead to therapeutic effects in various diseases.
Table 2: Interaction with GPCRs
Mechanism of Action
The mechanism by which 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved in these interactions are studied to understand the compound’s biological activity and potential therapeutic applications .
Comparison with Similar Compounds
1-(3-Fluorophenyl)cyclopentanecarboxylic Acid (CAS 214262-97-2)
- Molecular Formula : C₁₂H₁₃FO₂
- Molar Mass : 208.23 g/mol
- Key Differences: Substitution Pattern: A single fluorine atom at the 3-position of the phenyl ring (vs. 3,5-difluoro substitution in the target compound). Reactivity and Applications: This analog is highlighted as a precursor for cyclopentanone derivatives and is used in synthesizing pharmaceuticals and agrochemicals .
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid
- Molecular Formula : C₁₄H₁₂F₆O₂
- Molar Mass : ~326.24 g/mol (calculated)
- Key Differences :
- Substitution: Two trifluoromethyl (-CF₃) groups at the 3- and 5-positions (vs. fluorine atoms in the target compound).
- Properties: The -CF₃ groups are bulkier and more electron-withdrawing than fluorine, significantly increasing molecular weight and lipophilicity. This could enhance metabolic stability but reduce solubility in aqueous media.
- Hazards: Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
1-[(2-Fluorophenyl)sulfonyl]cyclopentanecarboxylic Acid (CAS 926187-13-5)
- Molecular Formula: Not explicitly provided, but inferred to include a sulfonyl (-SO₂-) group.
- Key Differences :
- Functional Group: Incorporates a sulfonyl group at the 2-fluorophenyl position (vs. direct phenyl substitution in the target compound).
- Reactivity: The sulfonyl group is strongly electron-withdrawing, which may increase the acidity of the carboxylic acid moiety. This structural variation could make it useful in specialized synthetic pathways, such as protease inhibitor development .
Comparative Data Table
Discussion of Structural and Functional Variations
- Electronic Effects :
- Fluorine and trifluoromethyl substituents alter electron density on the phenyl ring, influencing reactivity in electrophilic substitution reactions. The difluoro substitution in the target compound offers balanced electronic effects compared to the stronger -CF₃ groups.
- Lipophilicity :
- Increased fluorine content (e.g., in the bis-trifluoromethyl analog) enhances lipid solubility, which is critical for blood-brain barrier penetration in drug design.
- Synthetic Utility :
- The sulfonyl analog’s functional group diversity expands its utility in forming sulfonamide linkages, a common motif in enzyme inhibitors .
Biological Activity
1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid (CAS No. 610791-42-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid features a cyclopentane ring substituted with a difluorophenyl group and a carboxylic acid functional group. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid have been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
In preclinical studies, this compound has shown significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-κB signaling pathways, which are crucial for the transcription of inflammatory genes.
Anticancer Activity
Research indicates that 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. The compound induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
The anticancer activity is primarily attributed to the compound's ability to inhibit specific molecular targets involved in cell proliferation and survival. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .
Case Study 1: In Vitro Analysis
In a study evaluating the cytotoxic effects on MCF-7 cells, 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid demonstrated an IC50 value of 25 µM after 48 hours of treatment. This suggests a potent effect compared to standard chemotherapeutic agents like doxorubicin, which had an IC50 of 30 µM under similar conditions .
Case Study 2: In Vivo Studies
In vivo studies using xenograft models have shown that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. Tumors treated with 50 mg/kg of the compound displayed a reduction in size by approximately 40% after four weeks .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-inflammatory | Macrophages | N/A | NF-κB inhibition |
| Anticancer | MCF-7 | 25 | Apoptosis induction |
| Anticancer | HCT-116 | 30 | CDK inhibition |
| Tumor Growth Inhibition | Xenograft model | N/A | Tumor microenvironment modulation |
Q & A
Basic: What are the standard synthetic routes for preparing 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
A common approach involves cyclopentane ring formation via cyclization of a pre-functionalized aryl precursor. For example, Friedel-Crafts alkylation or Suzuki-Miyaura coupling can introduce the difluorophenyl group to a cyclopentane scaffold. Carboxylic acid functionality is typically introduced via hydrolysis of a nitrile intermediate (e.g., using H₂SO₄/H₂O) or oxidation of a primary alcohol . Reaction conditions such as temperature (e.g., 80–120°C for Suzuki coupling), catalyst choice (e.g., Pd(PPh₃)₄), and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield. Impurities often arise from incomplete fluorination or side reactions during cyclization, necessitating purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced: How can researchers resolve contradictions in reported solubility data for 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid across solvents?
Methodological Answer:
Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) may stem from polymorphic forms or pH-dependent ionization. To address this:
- Perform pH-solubility profiling (e.g., using shake-flask method at 25°C, pH 1–12) to identify ionizable groups (pKa ~4–5 for carboxylic acid).
- Characterize polymorphs via DSC/TGA (melting point 160–164°C for analogous compounds ) and PXRD to correlate crystal structure with solubility.
- Use HPLC-UV (C18 column, mobile phase: acetonitrile/0.1% TFA) to quantify solubility under standardized conditions. Contradictions in literature often arise from unstated polymorphic states or equilibration times during measurement .
Basic: What spectroscopic techniques are essential for characterizing 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid, and how are peaks interpreted?
Methodological Answer:
- ¹H/¹³C NMR : The difluorophenyl group shows distinct splitting patterns (e.g., meta-fluorines cause doublets in aromatic protons at δ 6.8–7.2 ppm). Cyclopentane protons appear as multiplet clusters (δ 1.5–2.5 ppm).
- FT-IR : Confirm carboxylic acid via O-H stretch (~2500–3000 cm⁻¹, broad) and C=O stretch (~1700 cm⁻¹).
- MS (ESI-) : Molecular ion [M-H]⁻ at m/z 226.1 (calculated for C₁₂H₁₀F₂O₂: 226.07). Fragmentation patterns help confirm cyclopentane ring integrity .
Advanced: How can computational modeling optimize the design of derivatives for target binding studies?
Methodological Answer:
- Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate electrostatic potential maps, identifying electron-deficient regions (fluorine atoms) for hydrogen-bonding interactions.
- Perform molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) to predict binding affinities. The cyclopentane ring’s conformation (chair vs. twist) impacts steric fit.
- Validate predictions via SAR studies : Modify substituents (e.g., replacing -COOH with esters) and measure IC₅₀ values in enzyme assays. Contradictions between computational and experimental data often arise from solvent effects or protein flexibility .
Basic: What are the key stability considerations for storing 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid in laboratory settings?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (fluorinated aromatics are prone to radical-mediated breakdown).
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group.
- Long-term stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., decarboxylated derivatives) are quantified using a validated impurity method .
Advanced: How do steric and electronic effects of the 3,5-difluorophenyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric effects : The meta-fluorine substituents create a planar aromatic system, reducing steric hindrance for Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination).
- Electronic effects : Fluorine’s electron-withdrawing nature deactivates the ring, slowing electrophilic substitution but enhancing oxidative addition in cross-couplings.
- Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic profiling (e.g., in situ IR monitoring). Contradictions in literature often stem from unoptimized catalyst loading (e.g., 2–5 mol% Pd) or solvent/base mismatches .
Basic: What pharmacopeial guidelines apply to purity testing of 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid in preclinical studies?
Methodological Answer:
- Follow ICH Q3A/B guidelines for impurity thresholds (>0.10% for unknown impurities).
- HPLC method : Use a C18 column (5 µm, 250 × 4.6 mm), isocratic elution (60:40 acetonitrile/0.1% phosphoric acid), UV detection at 254 nm. System suitability criteria: resolution >2.0 between carboxylic acid and decarboxylated byproduct.
- Residual solvents : Analyze via GC-MS (Headspace method) per USP <467>, focusing on Class 2 solvents (e.g., DMF, toluene) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
